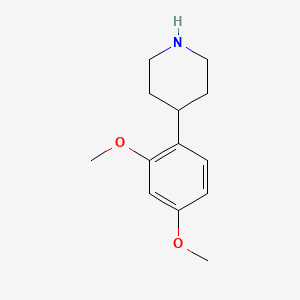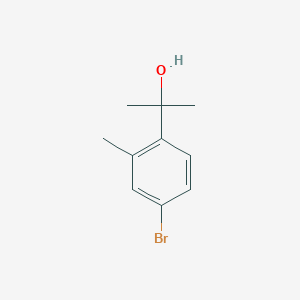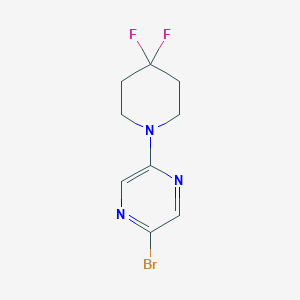
Ethyl 2-iodo-4-methyloxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-iodo-4-methyloxazole-5-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position of the oxazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of ethyl 4-methyl-5-oxazolecarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The iodination process introduces the iodine atom at the 2-position of the oxazole ring, resulting in the formation of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate .
Industrial Production Methods
Industrial production of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
Ethyl 2-iodo-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Introduction of carbonyl or carboxyl groups.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
科学的研究の応用
Ethyl 2-iodo-4-methyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the oxazole ring can enhance the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on the compound’s mechanism of action involve techniques such as molecular docking, enzyme assays, and cellular assays .
類似化合物との比較
Ethyl 2-iodo-4-methyloxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-5-oxazolecarboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 2-bromo-4-methyl-5-oxazolecarboxylate: Contains a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
Ethyl 2-chloro-4-methyl-5-oxazolecarboxylate:
These comparisons highlight the unique properties of ethyl 2-iodo-4-methyl-5-oxazolecarboxylate, particularly its reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
78451-12-4 |
|---|---|
分子式 |
C7H8INO3 |
分子量 |
281.05 g/mol |
IUPAC名 |
ethyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8INO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |
InChIキー |
LVEHPJXTOFTWOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)






